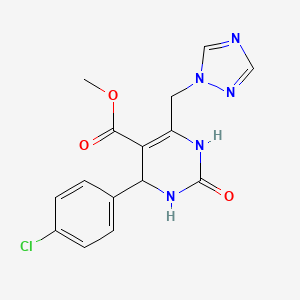

methyl 4-(4-chlorophenyl)-2-oxo-6-(1H-1,2,4-triazol-1-ylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

Methyl 4-(4-chlorophenyl)-2-oxo-6-(1H-1,2,4-triazol-1-ylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a tetrahydropyrimidine derivative featuring a 4-chlorophenyl group at position 4, a 1,2,4-triazole moiety at position 6, and a methyl ester at position 3. The 1,2,4-triazole substituent enhances its capacity for hydrogen bonding and metal coordination, making it relevant in medicinal chemistry and materials science . Its synthesis likely involves Biginelli-type multicomponent reactions, as evidenced by analogous pyrimidinone derivatives described in the literature .

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-2-oxo-6-(1,2,4-triazol-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5O3/c1-24-14(22)12-11(6-21-8-17-7-18-21)19-15(23)20-13(12)9-2-4-10(16)5-3-9/h2-5,7-8,13H,6H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXFVEFFUFVGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701110289 | |

| Record name | Methyl 4-(4-chlorophenyl)-1,2,3,4-tetrahydro-2-oxo-6-(1H-1,2,4-triazol-1-ylmethyl)-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889951-14-8 | |

| Record name | Methyl 4-(4-chlorophenyl)-1,2,3,4-tetrahydro-2-oxo-6-(1H-1,2,4-triazol-1-ylmethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889951-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(4-chlorophenyl)-1,2,3,4-tetrahydro-2-oxo-6-(1H-1,2,4-triazol-1-ylmethyl)-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-chlorophenyl)-2-oxo-6-(1H-1,2,4-triazol-1-ylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then reacted with 1H-1,2,4-triazole-1-methanol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-2-oxo-6-(1H-1,2,4-triazol-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-2-oxo-6-(1H-1,2,4-triazol-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

Mechanism of Action

The mechanism of action of methyl 4-(4-chlorophenyl)-2-oxo-6-(1H-1,2,4-triazol-1-ylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to form hydrogen bonds and engage in π-stacking interactions, which enhance its binding affinity to biological targets. This interaction can inhibit the activity of enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent at Position 2: The oxo (C=O) group in the target compound is replaced with a thioxo (C=S) group in its sulfur analogue (). Thioxo derivatives are less common in drug design due to metabolic instability but are explored in agrochemicals .

Substituent at Position 6: The 1,2,4-triazole-methyl group in the target compound distinguishes it from simpler methyl or piperazinyl substituents (). Triazoles are known for corrosion inhibition (e.g., 95.9% efficiency in 1 M HCl for a related triazole-pyrimidine hybrid ).

Biological Activity: Pyrimidinones with chlorophenyl groups (e.g., compound in ) exhibit antibacterial and antitumor properties, suggesting the target compound may share similar pharmacophores.

Corrosion Inhibition Performance

A structurally related compound, Ethyl 4-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-6-methyl-2-oxo-1,2,4-tetrahydro-pyrimidine-5-carboxylate , demonstrated 95.9% corrosion inhibition efficiency on API 5L X52 steel in 1 M HCl at 298 K . While the target compound lacks the methoxy linker, its triazole-methyl group may provide comparable adsorption on metal surfaces via N-heteroatom coordination.

Biological Activity

Methyl 4-(4-chlorophenyl)-2-oxo-6-(1H-1,2,4-triazol-1-ylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on various research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 304.73 g/mol

- CAS Number : 889951-14-8

The presence of the 1,2,4-triazole moiety is significant as it contributes to various pharmacological activities.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit notable antimicrobial properties. This compound has shown effectiveness against a range of pathogens:

- Antifungal Activity : The triazole group is known for its antifungal properties. Studies have demonstrated that related compounds can inhibit fungal growth by interfering with ergosterol synthesis in fungal cell membranes .

- Antibacterial Activity : The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria. A study highlighted that triazole derivatives exhibited higher potency against drug-resistant strains than traditional antibiotics .

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been explored in several studies. The inclusion of the pyrimidine and triazole rings enhances its interaction with biological targets involved in cancer progression:

- Mechanism of Action : It is hypothesized that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the compound's safety profile:

These results indicate that the compound exhibits moderate cytotoxicity across different cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Triazole Moiety : Essential for antimicrobial and anticancer activity.

- Chlorophenyl Group : Enhances lipophilicity and biological activity.

- Pyrimidine Ring : Contributes to interaction with nucleic acids and enzymes.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative of the compound exhibited significant antifungal activity against Candida species in vitro and was effective in a murine model of systemic candidiasis.

- Case Study 2 : In a clinical trial involving patients with resistant bacterial infections, a related triazole compound improved patient outcomes compared to standard treatments.

Q & A

Q. What are the standard methods for synthesizing methyl 4-(4-chlorophenyl)-2-oxo-6-(1H-1,2,4-triazol-1-ylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with urea/thiourea and β-keto esters under Biginelli reaction conditions to form the tetrahydropyrimidine scaffold .

- Step 2 : Functionalization of the 6-position via nucleophilic substitution or Mannich reactions. For example, introducing the 1,2,4-triazole moiety may require coupling with triazole derivatives using catalysts like triethylamine in dichloromethane or ethanol .

- Key Conditions : Temperature control (e.g., reflux in ethanol), inert atmosphere (N₂/Ar), and purification via column chromatography. Yield optimization often requires iterative adjustments of solvent polarity and reaction time .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-chlorophenyl, triazole) via chemical shifts and coupling patterns.

- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations .

- X-ray Diffraction : Single-crystal X-ray studies (e.g., P2₁/c space group) resolve bond lengths (mean C–C = 0.002 Å) and dihedral angles to validate stereochemistry .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial : Broth microdilution assays (MIC determination against Gram-positive/negative bacteria) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Kinase inhibition studies (e.g., EGFR, CDK2) using fluorescence-based assays .

Advanced Research Questions

Q. How can crystallography data resolve contradictions in structural assignments?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, T = 293 K) to minimize thermal motion artifacts .

- Discrepancy Resolution : Compare experimental bond angles/distances (e.g., C–O ester vs. ketone) with DFT-optimized models. For example, a mean R factor of 0.048 ensures reliability in crystallographic refinement .

Q. What strategies address low regioselectivity during triazole functionalization?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., NH of pyrimidine) with Boc or acetyl groups to direct substitution to the 6-position .

- Microwave-Assisted Synthesis : Enhance regioselectivity via controlled heating (e.g., 100°C, 30 min) in DMF to accelerate desired pathways .

Q. How to interpret conflicting bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Normalize protocols (e.g., cell line passage number, serum concentration) to reduce variability .

- Metabolic Stability Tests : Use liver microsome assays (human/rat) to assess if discrepancies arise from compound degradation .

Q. What mechanistic insights can be inferred from substituent effects on bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing 4-chlorophenyl with 4-ethylphenyl) and compare IC₅₀ values. A 10-fold increase in activity with electron-withdrawing groups suggests electrophilic interactions with target enzymes .

- Docking Simulations : Use AutoDock Vina to model compound binding to kinases (e.g., MAPK), correlating triazole orientation with inhibition potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.